Salicin
Overview
Description
Salicin is an alcoholic β-glucoside that is naturally found in the bark of willow trees (Salix species) and other plants such as poplars. It is named after the willow genus, Salix. This compound is a biosynthetic precursor to salicylaldehyde and has been historically significant due to its role in the development of aspirin (acetylsalicylic acid). It is known for its bitter taste and has been used for its medicinal properties for centuries .
Mechanism of Action
Target of Action
Salicin is a biosynthetic precursor to salicylaldehyde . It primarily targets Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .
Mode of Action
This compound is hydrolyzed into β-d-glucose and salicyl alcohol (saligenin) . Salicyl alcohol can then be oxidized into salicylaldehyde and salicylate . Salicylic acid, a major metabolite of this compound, directly and irreversibly inhibits COX-1 and COX-2 . This inhibition decreases the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .
Biochemical Pathways
This compound is involved in the shikimate pathway . It is synthesized via two different metabolic routes: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway . Both pathways start in plastids from chorismate and vary between plant species .
Pharmacokinetics
After oral administration of a standardized willow bark extract containing this compound, salicylic acid was detected as the major metabolite in the serum . Peak levels were reached within less than 2 hours after oral administration . Renal elimination occurred predominantly in the form of salicyluric acid .
Result of Action
The action of this compound results in analgesic and anti-inflammatory activity . This is due to the inhibition of COX-1 and COX-2, which decreases the production of prostaglandins and thromboxanes, compounds involved in the mediation of inflammation and pain .
Action Environment
This compound’s action can be influenced by environmental factors. For instance, in salt-stressed plants, salicylic acid, a metabolite of this compound, coordinates with other plant hormones and signaling molecules to stimulate plant defenses against the harmful effects of salt stress .
Biochemical Analysis
Biochemical Properties
Salicin and its derivatives, collectively called salicylates, are synthesized from chorismate, which is derived from the shikimate pathway . This compound interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has effects on various types of cells and cellular processes .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The mechanism of action of this compound is complex and involves a variety of molecular interactions .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on this compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Salicin can be synthesized through the glycosylation of salicyl alcohol with glucose. The reaction typically involves the use of an acid catalyst to facilitate the formation of the glycosidic bond between the glucose and salicyl alcohol. The reaction conditions often include moderate temperatures and the use of solvents such as water or ethanol to dissolve the reactants .
Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources, primarily willow bark. The bark is harvested, dried, and then subjected to a series of extraction processes using solvents like water or ethanol. The extract is then purified through crystallization or other separation techniques to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Salicin undergoes several types of chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed in acidic or enzymatic conditions to yield salicyl alcohol and glucose.
Oxidation: Salicyl alcohol, derived from this compound, can be oxidized to form salicylaldehyde and further to salicylic acid.
Major Products:
Hydrolysis: Salicyl alcohol and glucose.
Oxidation: Salicylaldehyde and salicylic acid.
Scientific Research Applications
Salicin has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a precursor in the synthesis of salicylaldehyde and salicylic acid.
- Studied for its glycosidic bond formation and hydrolysis mechanisms .
Biology:
- Investigated for its role in plant defense mechanisms as it is a natural compound found in many plants .
Medicine:
- Historically used as an analgesic and anti-inflammatory agent.
- Basis for the development of aspirin, which has widespread use in pain relief and cardiovascular health .
Industry:
Comparison with Similar Compounds
Salicylic Acid: A direct metabolite of salicin, widely used in medicine and cosmetics.
Methyl Salicylate: Another salicylate with similar analgesic properties, commonly used in topical pain relief products.
Aspirin (Acetylsalicylic Acid): A derivative of salicylic acid, known for its analgesic, anti-inflammatory, and antipyretic properties.
Uniqueness: this compound is unique in its natural occurrence and historical significance as the precursor to aspirin. Its natural extraction from willow bark and its conversion to salicylic acid in the body highlight its importance in both traditional and modern medicine .
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-(hydroxymethyl)phenoxy]oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O7/c14-5-7-3-1-2-4-8(7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-4,9-18H,5-6H2/t9-,10-,11+,12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFMICBWJRZIBI-UJPOAAIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883326 | |
Record name | Salicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Salicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003546 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
40 mg/mL at 25 °C | |
Record name | Salicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003546 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
138-52-3 | |
Record name | Salicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Salicin [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | salicin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758201 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | .beta.-D-Glucopyranoside, 2-(hydroxymethyl)phenyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Salicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-hydroxy-o-tolyl β-D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.847 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SALICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4649620TBZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Salicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003546 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
207 °C | |
Record name | Salicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003546 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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